molecular formula C13H21N5O B11734343 2-(3-{[(3-methyl-1-propyl-1H-pyrazol-5-yl)methyl]amino}-1H-pyrazol-1-yl)ethan-1-ol

2-(3-{[(3-methyl-1-propyl-1H-pyrazol-5-yl)methyl]amino}-1H-pyrazol-1-yl)ethan-1-ol

Cat. No.: B11734343
M. Wt: 263.34 g/mol
InChI Key: JFTHYAQBVHZCPH-UHFFFAOYSA-N
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Description

2-(3-{[(3-methyl-1-propyl-1H-pyrazol-5-yl)methyl]amino}-1H-pyrazol-1-yl)ethan-1-ol is a complex organic compound belonging to the pyrazole family. Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at adjacent positions. This specific compound is characterized by its unique structure, which includes two pyrazole rings connected by an ethan-1-ol linker. The presence of the pyrazole moiety makes it a versatile scaffold in organic synthesis and medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-{[(3-methyl-1-propyl-1H-pyrazol-5-yl)methyl]amino}-1H-pyrazol-1-yl)ethan-1-ol typically involves multi-step reactions starting from commercially available precursors. One common method involves the reaction of 3-methyl-1-propyl-1H-pyrazole-5-carbaldehyde with an appropriate amine to form an intermediate, which is then subjected to further reactions to introduce the ethan-1-ol linker .

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions. The process may also involve purification steps such as recrystallization or chromatography to isolate the desired product .

Chemical Reactions Analysis

Types of Reactions

2-(3-{[(3-methyl-1-propyl-1H-pyrazol-5-yl)methyl]amino}-1H-pyrazol-1-yl)ethan-1-ol can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various electrophiles or nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, specific solvents, and sometimes catalysts to enhance reaction rates .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols or amines .

Scientific Research Applications

2-(3-{[(3-methyl-1-propyl-1H-pyrazol-5-yl)methyl]amino}-1H-pyrazol-1-yl)ethan-1-ol has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique structure and reactivity.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(3-{[(3-methyl-1-propyl-1H-pyrazol-5-yl)methyl]amino}-1H-pyrazol-1-yl)ethan-1-ol involves its interaction with specific molecular targets and pathways. The compound’s pyrazole rings can interact with enzymes or receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or activation of signaling pathways .

Comparison with Similar Compounds

Similar Compounds

  • 3-methyl-1-phenyl-1H-pyrazol-5-ol
  • 4,4′-(arylmethylene)bis(3-methyl-1-phenyl-1H-pyrazol-5-ols)
  • 5-amino-4-hydroxyiminopyrazoles

Uniqueness

2-(3-{[(3-methyl-1-propyl-1H-pyrazol-5-yl)methyl]amino}-1H-pyrazol-1-yl)ethan-1-ol is unique due to its dual pyrazole rings connected by an ethan-1-ol linker. This structure provides distinct reactivity and potential biological activities compared to other pyrazole derivatives .

Properties

Molecular Formula

C13H21N5O

Molecular Weight

263.34 g/mol

IUPAC Name

2-[3-[(5-methyl-2-propylpyrazol-3-yl)methylamino]pyrazol-1-yl]ethanol

InChI

InChI=1S/C13H21N5O/c1-3-5-18-12(9-11(2)15-18)10-14-13-4-6-17(16-13)7-8-19/h4,6,9,19H,3,5,7-8,10H2,1-2H3,(H,14,16)

InChI Key

JFTHYAQBVHZCPH-UHFFFAOYSA-N

Canonical SMILES

CCCN1C(=CC(=N1)C)CNC2=NN(C=C2)CCO

Origin of Product

United States

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